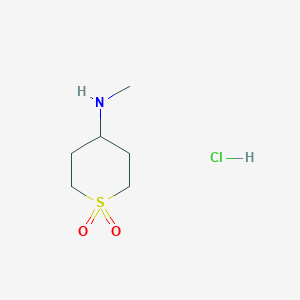
2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is an organic compound with the chemical formula C9H12ClNO . It is a colorless to slightly yellow solid . It can be dissolved in water and many organic solvents .
Synthesis Analysis
The preparation of 2-Amino-1-(4-chlorophenyl)propan-1-ol is generally achieved by the reaction of alcohols . One common method of synthesis is by reacting 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups . The specific preparation method needs to be further adjusted according to specific conditions and needs .Molecular Structure Analysis
The molecular formula of this compound is C9H12ClNO . The InChI code is 1S/C9H10ClNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H .Physical and Chemical Properties Analysis
The molar mass of this compound is 185.65 . It has a density of 1.213±0.06 g/cm3 (Predicted) . The melting point is 238-238.5 °C , and the boiling point is 323.2±27.0 °C (Predicted) . The flash point is 149.3°C .Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Crystal Structures
A study highlighted the comprehensive chemical characterization of two cathinone derivatives, including a compound structurally similar to 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride. Spectroscopic methods like NMR, IR spectroscopy, and X-ray crystallography were utilized, indicating the utility of these techniques in identifying and understanding the properties of such compounds (Kuś et al., 2016).
Synthesis and Biological Properties
Another research focus has been the synthesis of new compounds with potential biological activities. For example, derivatives of this compound have been synthesized, showing pronounced anticonvulsive activities and some peripheral n-cholinolytic activities, but no antibacterial activity. This highlights its potential in developing new therapeutic agents (Papoyan et al., 2011).
Conformational Analyses
Conformational analyses of derivatives offer insights into their structural configurations, which is critical for understanding their chemical behavior and interaction with biological targets. A study on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives provided detailed X-ray diffraction analysis, enriching structural studies with fingerprint plots derived from Hirshfeld surfaces (Nitek et al., 2020).
Asymmetric Alkynylation of Chloral
Research into asymmetric alkynylation of chloral using a chiral amino alcohol-based ligand derived from this compound demonstrates the compound's role in synthesizing pharmaceutically important building blocks with high enantiomeric excess. This illustrates its importance in the development of new synthetic methodologies for producing chiral compounds (Jiang & Si, 2004).
Discovery of Nonpeptide Agonists
The discovery of nonpeptide agonists for specific receptors, such as the urotensin-II receptor, demonstrates the potential pharmaceutical applications of derivatives. One study identified a compound structurally related to this compound as a selective nonpeptidic drug-like UII receptor agonist, showcasing the role of such compounds in drug discovery and development (Croston et al., 2002).
Mecanismo De Acción
Target of Action
It is often the case that such compounds interact with specific receptors or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
Typically, such compounds bind to their target proteins and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
It is common for such compounds to influence various biochemical pathways, leading to downstream effects that can be therapeutic .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways that the compound influences .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-phenyl-2-nitropropene, which is then reduced to 2-amino-1-(4-chlorophenyl)propan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-chlorobenzaldehyde", "nitroethane", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde and nitroethane in the presence of a base such as potassium hydroxide to form 4-chloro-phenyl-2-nitropropene.", "Step 2: Reduction of 4-chloro-phenyl-2-nitropropene using sodium borohydride in ethanol to form 2-amino-1-(4-chlorophenyl)propan-1-ol.", "Step 3: Addition of hydrochloric acid to 2-amino-1-(4-chlorophenyl)propan-1-ol to form the hydrochloride salt." ] } | |
Número CAS |
35086-95-4 |
Fórmula molecular |
C9H13Cl2NO |
Peso molecular |
222.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



